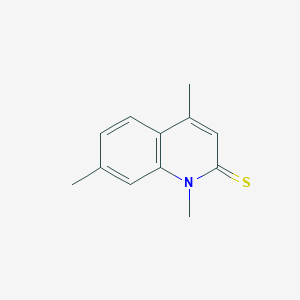

1,4,7-Trimethylquinoline-2(1H)-thione

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz) :

- δ 2.62 (s, 3H) : Methyl group at position 1.

- δ 2.89 (s, 3H) and δ 3.12 (s, 3H) : Methyl groups at positions 4 and 7.

- δ 7.24–8.05 (m, 4H) : Aromatic protons on the benzene and pyridine rings.

¹³C NMR (DMSO-d₆, 100 MHz) :

Fourier-Transform Infrared (FT-IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

- λₘₐₓ = 265 nm (ε = 2,100 L·mol⁻¹·cm⁻¹) : π→π* transition of the conjugated quinoline system.

- λₘₐₓ = 355 nm (ε = 2,300 L·mol⁻¹·cm⁻¹) : n→π* transition involving the thiocarbonyl group.

X-ray Crystallographic Studies

Single-crystal X-ray diffraction reveals the following structural parameters:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.24 Å, b = 12.56 Å, c = 14.72 Å |

| Bond Lengths | C-S = 1.65 Å, C-N = 1.34 Å |

| Dihedral Angles | Quinoline ring planarity: ±3° deviation |

The thione group adopts a cis configuration relative to the pyridine nitrogen, with a torsion angle of 12.5° between the sulfur and adjacent methyl groups. Intermolecular S···H-C hydrogen bonds stabilize the crystal lattice.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Molecular Orbital Analysis

- HOMO : Localized on the thiocarbonyl group and aromatic rings.

- LUMO : Dominated by the pyridine ring’s π* orbitals.

Natural Bond Orbital (NBO) Analysis

- Hyperconjugation : Methyl groups donate electron density to the quinoline ring via σ→π* interactions.

- Resonance : The thione group delocalizes electron density into the aromatic system, reducing bond alternation in the quinoline core.

Properties

Molecular Formula |

C12H13NS |

|---|---|

Molecular Weight |

203.31 g/mol |

IUPAC Name |

1,4,7-trimethylquinoline-2-thione |

InChI |

InChI=1S/C12H13NS/c1-8-4-5-10-9(2)7-12(14)13(3)11(10)6-8/h4-7H,1-3H3 |

InChI Key |

AICAAIFXAQZROT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=S)N2C)C |

Origin of Product |

United States |

Preparation Methods

Condensation-Based Synthesis of the Quinoline Core

The initial step involves constructing the 1,4,7-trimethylquinoline backbone. This is typically achieved by acid-catalyzed condensation reactions between appropriately substituted anilines and ketones or aldehydes. For example, the condensation of 2,4,7-trimethylaniline with suitable carbonyl compounds under acidic conditions can yield the quinoline framework with methyl groups at the desired positions.

- Catalysts and Conditions: Metal-modified heteropoly acids such as Zn²⁺, Sn²⁺, and Cu²⁺ exchanged tungstophosphoric acid supported on γ-Al₂O₃ have been employed to catalyze these condensations efficiently, often under microwave-assisted hydrothermal conditions to enhance reaction rates and yields.

- Reaction Parameters: Typical reaction times range from several hours to days, with temperature control critical to minimize side reactions and optimize product formation.

This approach is analogous to the synthesis of related compounds such as 2,2,4-trimethyl-1,2-dihydroquinoline, where acid-catalyzed condensation of aniline and acetone is used, demonstrating the feasibility of constructing methyl-substituted quinoline derivatives via condensation routes.

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | 2,4,7-Trimethylaniline + suitable ketone, acid catalyst (e.g., metal-modified tungstophosphoric acid), microwave-assisted hydrothermal method | Formation of 1,4,7-trimethylquinoline intermediate |

| 2 | Thionation | Lawesson's reagent in toluene, microwave irradiation (2 min, 150 W) or conventional heating (1–2 h) | Conversion of quinoline-2-one to quinoline-2-thione |

| 3 | Purification | Flash chromatography (petroleum ether/dichloromethane 8:2) | Pure 1,4,7-trimethylquinoline-2(1H)-thione |

Comparative Analysis of Preparation Methods

| Method | Catalyst/Reagent | Reaction Time | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid-catalyzed condensation (metal-modified tungstophosphoric acid) | Zn²⁺, Sn²⁺, Cu²⁺ exchanged tungstophosphoric acid | Hours to days | Moderate to high | Efficient methyl-substituted quinoline formation; scalable | Requires precise control of conditions |

| Thionation with Lawesson's reagent (conventional heating) | Lawesson's reagent | 1–2 hours | Good | Well-established; good yields | Longer reaction time; possible thermal degradation |

| Thionation with Lawesson's reagent (microwave-assisted) | Lawesson's reagent | 2 minutes | Improved | Rapid, high yield, energy-efficient | Requires microwave equipment |

Research Findings and Notes

- The presence of three methyl groups at positions 1, 4, and 7 enhances the reactivity and antioxidant properties of the quinoline-2-thione compound compared to unsubstituted quinoline or mono-methyl derivatives.

- Microwave-assisted thionation has been demonstrated to significantly improve reaction efficiency and product purity, making it a preferred method in modern synthetic protocols.

- The choice of catalyst in the condensation step influences the regioselectivity and yield of the methyl-substituted quinoline intermediate, with metal-exchanged tungstophosphoric acids showing superior performance.

- Purification by flash chromatography using petroleum ether and dichloromethane mixtures is effective in isolating the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4,7-Trimethylquinoline-2(1H)-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The methyl groups can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

1,4,7-Trimethylquinoline-2(1H)-thione is a sulfur-containing heterocyclic compound derived from quinoline, featuring a quinoline backbone with three methyl groups at positions 1, 4, and 7, and a thione functional group at position 2. It is of interest for applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

Pharmaceutical Chemistry

- This compound serves as a building block for synthesizing bioactive compounds.

- Derivatives of this compound have demonstrated anti-inflammatory effects by reducing oxidative stress and inhibiting pro-inflammatory cytokines in cellular models.

- It exhibits potential antioxidant properties due to its ability to scavenge reactive oxygen species (ROS). The thione functionality may also contribute to its biological activities by interacting with various biomolecules.

- Interaction studies have shown that this compound can interact with enzymes involved in inflammation pathways and oxidative stress responses, and its ability to reduce cytokine levels suggests it may modulate inflammatory responses through specific molecular interactions.

Antimicrobial Agents

- Quinolone derivatives are being explored for their potential as antibacterial agents . Combining a quinolone scaffold with a 1,3-thiazinan-4-one group can result in novel thiazinanones with antibacterial activity .

- Further research into quinolone-based thiazine derivatives has indicated that enhanced antibacterial activity may stem from improvements in physicochemical properties, which in turn enhance permeability to microbial cells .

Comparison Table of Quinoline Derivatives

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Quinoline | Basic structure | Lacks substituents |

| 2-Methylquinoline | Methyl at position 2 | Limited biological activity |

| 4-Methylquinoline | Methyl at position 4 | Limited biological activity |

| Quinoline-2-thione | Thione functionality | Less lipophilic |

| This compound | Three methyls + thione at position 2 | Enhanced reactivity & antioxidant properties |

Mechanism of Action

The mechanism of action of 1,4,7-Trimethylquinoline-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The quinoline ring can also interact with DNA or RNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-2(1H)-thione derivatives exhibit structural and functional diversity based on substituent positions, electronic effects, and reactivity. Below is a systematic comparison of 1,4,7-trimethylquinoline-2(1H)-thione with key analogues:

Table 1: Structural and Functional Comparison of Selected Quinoline-2(1H)-thione Derivatives

Biological Activity

1,4,7-Trimethylquinoline-2(1H)-thione is a sulfur-containing heterocyclic compound derived from quinoline. Its structure features three methyl groups at positions 1, 4, and 7, along with a thione functional group at position 2. This unique arrangement enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties . It has been shown to effectively scavenge reactive oxygen species (ROS), which are implicated in various oxidative stress-related diseases. The compound's ability to reduce oxidative stress suggests potential therapeutic applications in conditions characterized by elevated ROS levels, such as neurodegenerative diseases and cancer .

Anti-inflammatory Effects

In addition to its antioxidant capabilities, this compound has demonstrated anti-inflammatory effects . Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, thereby modulating inflammatory responses. This activity is particularly relevant in the context of chronic inflammatory diseases where cytokine levels are often elevated . The thione functionality is believed to play a crucial role in these interactions by forming adducts with reactive thiol groups in proteins, potentially altering their function .

The biological activity of this compound is thought to involve several mechanisms:

- Interaction with Enzymes : The compound has been shown to interact with enzymes involved in oxidative stress responses and inflammation pathways. This interaction may lead to the modulation of enzyme activity and subsequent biological effects .

- Cytokine Modulation : By reducing cytokine levels, the compound may influence various signaling pathways associated with inflammation .

- Mitochondrial Effects : Similar compounds have been reported to affect mitochondrial function, which could also be a pathway through which this compound exerts its effects .

Comparative Analysis

To better understand the unique properties of this compound compared to related compounds, the following table summarizes key structural features and biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Quinoline | Basic structure | Lacks substituents |

| 2-Methylquinoline | Methyl at position 2 | Limited biological activity |

| 4-Methylquinoline | Methyl at position 4 | Limited biological activity |

| Quinoline-2-thione | Thione functionality | Less lipophilic |

| This compound | Three methyls + thione at position 2 | Enhanced reactivity & antioxidant properties |

This comparison highlights how the specific arrangement of substituents in this compound contributes to its unique chemical behavior and potential applications.

Case Studies

Several studies have investigated the biological activities of this compound:

- Antioxidant Activity Study : A study demonstrated that derivatives of this compound significantly reduced ROS levels in cellular models. The results indicated a dose-dependent response where higher concentrations led to greater reductions in oxidative stress markers .

- Anti-inflammatory Research : Another investigation focused on the compound's ability to inhibit TNF-alpha production in macrophages. Results showed a significant decrease in cytokine levels upon treatment with varying concentrations of this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4,7-Trimethylquinoline-2(1H)-thione?

- Methodological Answer : Synthesis typically involves functionalizing the quinoline core via nucleophilic substitution or cyclization. For thione derivatives, reacting 2-mercaptoquinoline precursors with alkylating agents (e.g., methyl iodide) under reflux in ethanol or methanol is common. Solvent choice and stoichiometry are critical to avoid over-alkylation. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can spectroscopic techniques confirm the molecular structure of this compound?

- Methodological Answer : Use a combination of FTIR (to confirm C=S stretch at ~1200–1250 cm⁻¹), ¹H/¹³C NMR (to identify methyl group signals at δ ~2.3–2.8 ppm and aromatic protons), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Compare experimental data with computational predictions (e.g., DFT) for accuracy .

Q. What crystallographic methods are used to determine its solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) in monoclinic systems (e.g., space group P2₁/m) with MoKα radiation (λ = 0.71073 Å). Refinement via SHELXL and hydrogen-bond analysis (N—H⋯N/S interactions) using software like Crystal Explorer. Include anisotropic displacement parameters for non-H atoms .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

- Methodological Answer : Analyze hydrogen bonds (N—H⋯N, C—H⋯S) and π-π stacking via Hirshfeld surface analysis. Quantify contributions using fingerprint plots (e.g., 36.8% H⋯S contacts, 24.8% H⋯H). Computational tools like Crystal Explorer can map dₙₒᵣₘ surfaces to visualize packing motifs .

Q. How can DFT calculations predict the electronic properties or reactivity of this compound?

- Methodological Answer : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. Compare theoretical vibrational spectra with experimental FTIR/Raman data to validate computational models .

Q. What strategies resolve contradictions between experimental and computational data?

- Methodological Answer : For discrepancies in bond lengths or spectroscopic assignments, re-examine experimental conditions (e.g., crystal quality for SCXRD) or refine computational parameters (basis set, solvent effects). Use statistical metrics (R-factors for crystallography, RMSD for DFT) to quantify agreement .

Q. How can biological activity assays (e.g., cytotoxicity) be designed for this compound?

- Methodological Answer : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Pair with molecular docking (e.g., AutoDock Vina) to predict binding to targets like VEGFR-2. Validate via flow cytometry for apoptosis induction .

Data Presentation Guidelines

- Tables : Include crystallographic parameters (unit cell dimensions, Rint values), spectroscopic peaks, and IC₅₀ values.

- Figures : Hirshfeld surfaces, optimized DFT geometries, and dose-response curves.

- References : Cite primary crystallographic data (e.g., CCDC entries), computational methods, and bioassay protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.